3-Methoxy-6-allylthiopyridazine

Catalog No.
S8953981
CAS No.
231946-25-1
M.F
C8H10N2OS
M. Wt
182.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-6-allylthiopyridazine

CAS Number

231946-25-1

Product Name

3-Methoxy-6-allylthiopyridazine

IUPAC Name

3-methoxy-6-prop-2-enylsulfanylpyridazine

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

InChI

InChI=1S/C8H10N2OS/c1-3-6-12-8-5-4-7(11-2)9-10-8/h3-5H,1,6H2,2H3

InChI Key

OEPUOEVWXSMRKM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)SCC=C

3-Methoxy-6-allylthiopyridazine is a heterocyclic compound that belongs to the class of thiopyridazines, characterized by the presence of a pyridazine ring substituted with an allylthio group and a methoxy group. The molecular formula for this compound is C_10H_12N_2OS, and it features a unique arrangement of atoms that contributes to its distinct chemical properties and biological activities. The structure includes a pyridazine core, which is a five-membered ring containing two nitrogen atoms, along with an allyl group (-CH2-CH=CH2) and a methoxy group (-OCH3) attached to specific positions on the ring.

Typical of thiopyridazine derivatives. These reactions may include:

  • Nucleophilic substitutions: The methoxy group can be substituted under certain conditions, leading to the formation of new derivatives.
  • Oxidation reactions: The allyl group can be oxidized to form various products, potentially altering the biological activity of the compound.
  • Condensation reactions: The compound may participate in condensation reactions with other nucleophiles or electrophiles, leading to complex molecular architectures.

Research has indicated that 3-Methoxy-6-allylthiopyridazine exhibits notable biological activities, particularly in the realm of cancer research. Studies have shown that derivatives of allylthiopyridazine, including 3-methoxy variants, can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, they have been observed to activate caspase pathways in hepatocellular carcinoma cells, suggesting potential applications in chemoprevention and cancer therapy .

The synthesis of 3-Methoxy-6-allylthiopyridazine typically involves several steps:

  • Formation of Thiopyridazine: This can be achieved through cyclization reactions involving appropriate precursors.
  • Allylation: An allyl mercaptan may be introduced via nucleophilic substitution on the thiopyridazine core.
  • Methoxylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .

For example, one synthesis route involves dissolving metallic sodium in absolute methanol and then reacting it with allyl mercaptan to form the desired compound .

3-Methoxy-6-allylthiopyridazine has potential applications in:

  • Pharmaceuticals: Due to its biological activity against cancer cells, this compound may serve as a lead compound for developing new anticancer therapies.
  • Agricultural Chemicals: Its properties could also be explored for use in agrochemicals as a pesticide or herbicide.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules with desired properties.

Interaction studies involving 3-Methoxy-6-allylthiopyridazine have focused on its mechanism of action in inducing apoptosis within cancer cells. These studies suggest that the compound interacts with cellular pathways that regulate cell survival and death, particularly through the activation of caspases. Additionally, its interactions with other compounds may enhance or inhibit its biological effects, making it an interesting candidate for combination therapies .

Several compounds share structural similarities with 3-Methoxy-6-allylthiopyridazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-AllylthiopyridazineContains an allyl group and thiopyridazine coreExhibits distinct biological activity compared to derivatives
3-Methoxy-5-propylthiopyridazineSimilar methoxy substitution but different positionPotentially different pharmacological profile
4-Methoxy-6-(2-propenyl)benzodioxoleContains benzodioxole structureKnown for different applications in flavoring and fragrance
2-AllylthiazoleThiazole ring instead of pyridazineDifferent biological activities related to antimicrobial effects

The uniqueness of 3-Methoxy-6-allylthiopyridazine lies in its specific arrangement of functional groups that contribute to its unique biological properties and potential therapeutic applications. Its ability to induce apoptosis selectively in cancer cells sets it apart from other similar compounds.

Nucleophilic Substitution Strategies in Pyridazine Functionalization

The synthesis of 3-methoxy-6-allylthiopyridazine (K6) begins with 3,6-dichloropyridazine as the foundational scaffold. Nucleophilic aromatic substitution (SNAr) is employed to sequentially introduce functional groups. In the first step, allyl mercaptan reacts with 3,6-dichloropyridazine in methanol at room temperature, selectively substituting the 6-position chlorine due to the superior leaving group ability of the 6-chloro substituent compared to the 3-position. This regioselectivity arises from the electron-withdrawing effect of the adjacent nitrogen atom, which activates the 6-position for nucleophilic attack. The intermediate 3-chloro-6-allylthiopyridazine is isolated in 97.3% yield.

Subsequent methoxy group introduction at the 3-position utilizes sodium methoxide in methanol under reflux conditions. The reaction proceeds via a two-step mechanism: (1) deprotonation of methanol to generate a methoxide ion and (2) nucleophilic displacement of the 3-chloro substituent. This method achieves near-quantitative conversion, with yields exceeding 95%. Kinetic studies reveal that the 3-position substitution is rate-limited by the formation of a Meisenheimer complex, stabilized by resonance with the pyridazine ring.

Regioselective Allylthio Group Introduction Techniques

Regioselectivity in allylthio group installation is critical for avoiding isomeric byproducts. Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity while minimizing solvolysis. A study comparing thiol nucleophiles demonstrated that allyl mercaptan exhibits superior reactivity over benzyl and alkyl thiols due to its lower pKa (∼8.5) and stabilized transition state through conjugated π-system interactions. Temperature modulation further refines selectivity: reactions conducted at 0–5°C favor 6-substitution, while elevated temperatures (>50°C) promote disubstitution.

Spectroscopic evidence supports the regiochemical outcome. In the 1H-NMR spectrum of 3-methoxy-6-allylthiopyridazine, the aromatic protons at δ 7.47 ppm (d, J = 8.0 Hz) confirm para-disubstitution, while the allylic protons resonate as a multiplet at δ 5.99–5.88 ppm. X-ray crystallography of analogous derivatives validates the substitution pattern, showing a dihedral angle of 12.3° between the pyridazine ring and allylthio group.

Microwave-Assisted and Solvent-Free Synthetic Approaches

While conventional thermal methods remain prevalent, emerging techniques aim to improve efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes by enhancing dipole polarization. Preliminary trials with 3-chloro-6-allylthiopyridazine and sodium methoxide in a sealed vessel (100 W, 120°C) achieved 89% yield in 15 minutes, compared to 3 hours under reflux. Solvent-free conditions using ball milling have also been explored, though yields plateau at 78% due to incomplete mixing.

Post-Functionalization Modifications of Core Structure

The allylthio moiety serves as a handle for further derivatization:

  • Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide (R-SO-) or sulfone (R-SO2-), altering electronic properties. Sulfoxides exhibit enhanced hydrogen-bonding capacity, potentially improving target engagement.
  • Cross-Metathesis: Grubbs catalyst-mediated reactions with acrylates yield α,β-unsaturated esters, expanding conjugation for optical applications.
  • Radical Addition: Photochemical initiation with AIBN and thiols introduces branched alkyl chains, modulating lipophilicity.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

182.05138412 g/mol

Monoisotopic Mass

182.05138412 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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